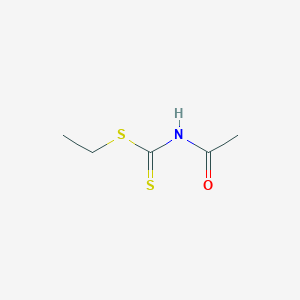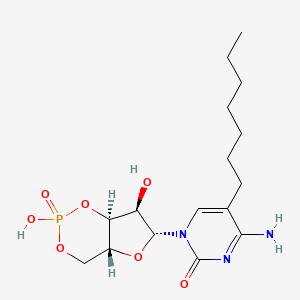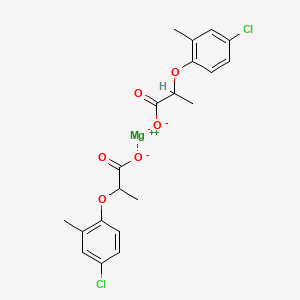
Bis(2-(4-chloro-o-tolyloxy)propionato-O1,O2)magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium is a chemical compound with the molecular formula C18H18Cl2MgO4. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium typically involves the reaction of 4-chloro-o-tolyl alcohol with propionic acid to form the corresponding ester. This ester is then reacted with magnesium to form the final compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium include:
- Bis[2-(4-bromo-o-tolyloxy)propionato-O1,O2]magnesium
- Bis[2-(4-fluoro-o-tolyloxy)propionato-O1,O2]magnesium
- Bis[2-(4-methyl-o-tolyloxy)propionato-O1,O2]magnesium .
Uniqueness
What sets Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium apart from these similar compounds is its unique combination of chlorine atoms and the specific arrangement of its molecular structure. This gives it distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
94314-06-4 |
|---|---|
Molekularformel |
C20H20Cl2MgO6 |
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
magnesium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/2C10H11ClO3.Mg/c2*1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h2*3-5,7H,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
GQAUCEDULBAZQL-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


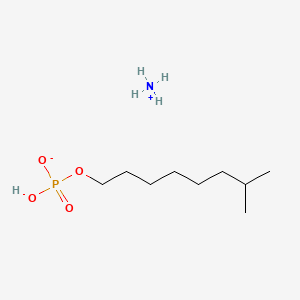
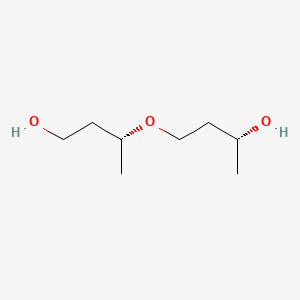


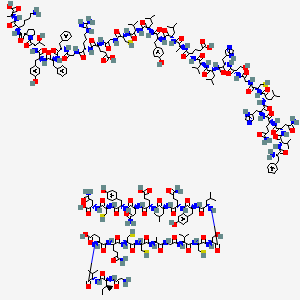
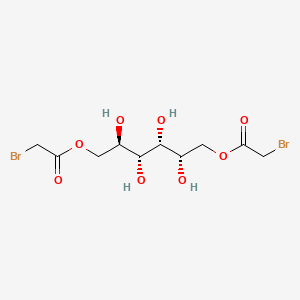
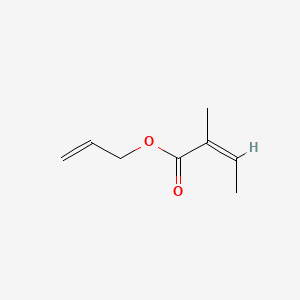
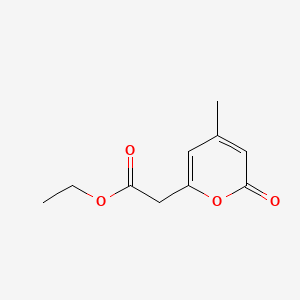
![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)

